Guanfu base H
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Guanfu base H involves the extraction from the roots of Aconitum coreanum. The process typically includes the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using a suitable solvent like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
For industrial production, a high-pressure homogenate emulsification method is used. This involves:
Preparation of Nanolipids: this compound is encapsulated in solid nanolipids composed of Poloxamer 188, lecithin, and medium-chain fatty acids.
High-Pressure Homogenization: The mixture is subjected to high-pressure homogenization to achieve a stable formulation.
Chemical Reactions Analysis
Types of Reactions
Guanfu base H undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Guanfu base H has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying diterpenoid alkaloids.
Biology: Investigated for its antimalarial properties and its effects on various biological pathways.
Medicine: Explored for its potential use in treating arrhythmias and other cardiovascular conditions.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Guanfu base H exerts its effects primarily by interacting with specific molecular targets and pathways:
Antimalarial Activity: It inhibits the growth of Plasmodium falciparum by interfering with its metabolic processes.
Antiarrhythmic Effects: It blocks potassium and sodium channels, prolonging the effective refractory period and stabilizing cardiac rhythm
Comparison with Similar Compounds
Similar Compounds
Guanfu base A: Another diterpenoid alkaloid from Aconitum coreanum with antiarrhythmic properties.
Guanfu base G: Similar structure but more potent and toxic compared to Guanfu base A.
Guanfu base I: Less potent and less toxic compared to Guanfu base A.
Uniqueness
Guanfu base H is unique due to its strong antimalarial activity and relatively low toxicity, making it a promising candidate for further pharmaceutical development .
Properties
Molecular Formula |
C22H34ClNO2 |
---|---|
Molecular Weight |
380.0 g/mol |
IUPAC Name |
(1S,2S,4S,6R,7S,10R,11R)-13-(2-hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol;chloride |
InChI |
InChI=1S/C22H34NO2.ClH/c1-15-16-4-8-21(19(15)25)9-5-17-20(2)6-3-7-22(17,18(21)12-16)14-23(13-20)10-11-24;/h14,16-19,24-25H,1,3-13H2,2H3;1H/q+1;/p-1/t16-,17+,18+,19+,20-,21-,22-;/m0./s1 |
InChI Key |
CTQGDDPQMCXQJW-NWDYWHSLSA-M |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3C[C@H](CC4)C(=C)[C@H]5O)C=[N+](C2)CCO.[Cl-] |
Canonical SMILES |
CC12CCCC3(C1CCC45C3CC(CC4)C(=C)C5O)C=[N+](C2)CCO.[Cl-] |
Origin of Product |
United States |
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